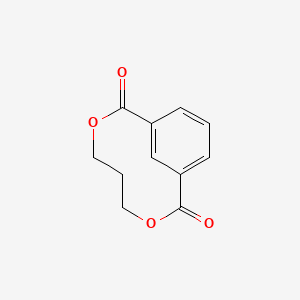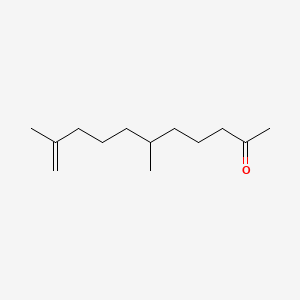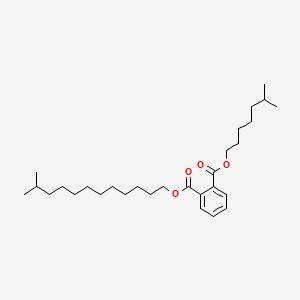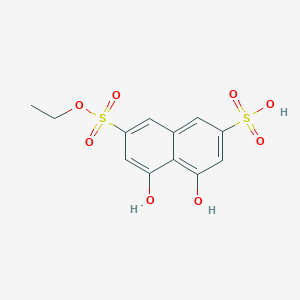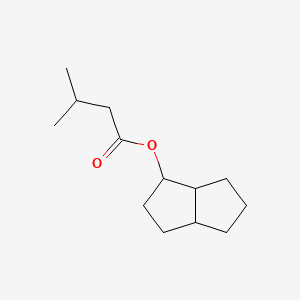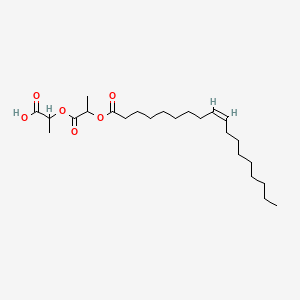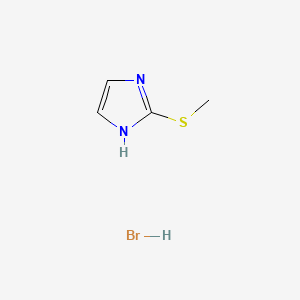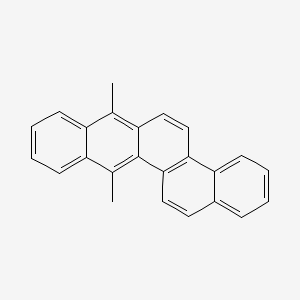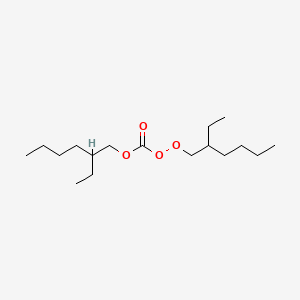
Aluminium (Z)-hexadec-9-enoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Aluminium (Z)-hexadec-9-enoate is an organometallic compound that combines aluminium with a long-chain unsaturated fatty acid
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Aluminium (Z)-hexadec-9-enoate typically involves the reaction of aluminium alkoxides or aluminium chloride with hexadec-9-enoic acid. The reaction is usually carried out in an inert atmosphere to prevent oxidation and hydrolysis of the aluminium precursor. Common solvents used in this synthesis include toluene and hexane. The reaction conditions often require heating to facilitate the formation of the aluminium-carboxylate bond.
Industrial Production Methods: Industrial production of this compound may involve more scalable methods such as continuous flow synthesis. This approach allows for better control over reaction parameters and can lead to higher yields and purity of the final product. Additionally, the use of automated systems can enhance the reproducibility and efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions: Aluminium (Z)-hexadec-9-enoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form aluminium oxide and other by-products.
Reduction: Under certain conditions, the aluminium center can be reduced, leading to the formation of lower oxidation state aluminium species.
Substitution: The carboxylate group can be substituted with other ligands, altering the compound’s properties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include oxygen and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminium hydride can be used.
Substitution: Ligand exchange reactions can be facilitated by using strong acids or bases.
Major Products Formed:
Oxidation: Aluminium oxide and various organic by-products.
Reduction: Lower oxidation state aluminium compounds.
Substitution: New aluminium complexes with different ligands.
Wissenschaftliche Forschungsanwendungen
Aluminium (Z)-hexadec-9-enoate has several applications in scientific research:
Chemistry: It is used as a catalyst in organic synthesis, particularly in polymerization reactions.
Medicine: Research is ongoing into its use as an adjuvant in vaccines, enhancing the immune response.
Industry: It is used in the production of high-performance materials, including coatings and composites.
Wirkmechanismus
The mechanism by which Aluminium (Z)-hexadec-9-enoate exerts its effects involves the interaction of the aluminium center with various molecular targets. In catalysis, the aluminium atom can coordinate with substrates, facilitating their transformation into desired products. In biological systems, the compound can interact with cell membranes and proteins, potentially altering their function and enhancing the delivery of therapeutic agents.
Vergleich Mit ähnlichen Verbindungen
Aluminium stearate: Another aluminium fatty acid complex, used in similar applications but with different chain length and saturation.
Aluminium oleate: Similar structure but with a different unsaturation position in the fatty acid chain.
Aluminium palmitate: Similar to Aluminium (Z)-hexadec-9-enoate but with a saturated fatty acid chain.
Uniqueness: this compound is unique due to its specific unsaturation position, which can influence its reactivity and interaction with other molecules. This makes it particularly useful in applications where precise control over chemical properties is required.
Eigenschaften
CAS-Nummer |
93894-06-5 |
|---|---|
Molekularformel |
C48H87AlO6 |
Molekulargewicht |
787.2 g/mol |
IUPAC-Name |
aluminum;(Z)-hexadec-9-enoate |
InChI |
InChI=1S/3C16H30O2.Al/c3*1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16(17)18;/h3*7-8H,2-6,9-15H2,1H3,(H,17,18);/q;;;+3/p-3/b3*8-7-; |
InChI-Schlüssel |
YITMMULRTZBHKV-LWTKGLMZSA-K |
Isomerische SMILES |
CCCCCC/C=C\CCCCCCCC(=O)[O-].CCCCCC/C=C\CCCCCCCC(=O)[O-].CCCCCC/C=C\CCCCCCCC(=O)[O-].[Al+3] |
Kanonische SMILES |
CCCCCCC=CCCCCCCCC(=O)[O-].CCCCCCC=CCCCCCCCC(=O)[O-].CCCCCCC=CCCCCCCCC(=O)[O-].[Al+3] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


